molecular formula C12H16N2 B12815574 2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane

2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane

Cat. No.: B12815574
M. Wt: 188.27 g/mol
InChI Key: JPRFUVVWNBBEDI-NEPJUHHUSA-N
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Description

2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane typically involves the reaction of benzylamine with a suitable bicyclic precursor. One common method includes the cyclization of benzylamine with 1,3-dibromopropane under basic conditions to form the desired bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives such as benzyl alcohol or benzaldehyde.

    Reduction: Reduced derivatives such as benzylamine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The nitrogen atoms in the bicyclic framework play a crucial role in these interactions by forming hydrogen bonds or coordinating with metal ions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane is unique due to the presence of two nitrogen atoms and a benzyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

(1S,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11/h1-5,11-13H,6-9H2/t11-,12+/m1/s1

InChI Key

JPRFUVVWNBBEDI-NEPJUHHUSA-N

Isomeric SMILES

C1[C@H]2CN[C@H]1CN2CC3=CC=CC=C3

Canonical SMILES

C1C2CNC1CN2CC3=CC=CC=C3

Origin of Product

United States

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